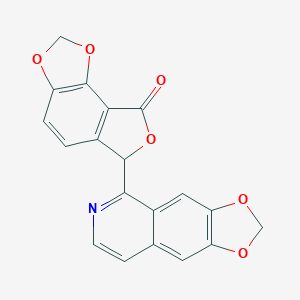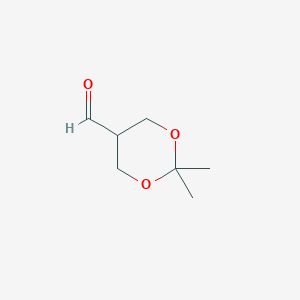
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
説明
Synthesis Analysis The synthesis of compounds related to 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde involves various approaches. A notable method includes the preparation of Butane-1,2-diacetal-protected l-Glyceraldehyde from d-Mannitol, showcasing a stable alternative to glyceraldehyde acetonide, synthesized from inexpensive D-mannitol along with related building blocks (S. Ley & P. Michel, 2003). Another study presented the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, revealing insights into its coordination through nitrogen and oxygen atoms (H. Shearer, J. Twiss, & K. Wade, 1980).
Molecular Structure Analysis The molecular structure of related compounds, such as 2,2-Dimethyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, was studied, revealing a slightly distorted boat conformation of the 1,3-dioxane ring, stabilized by weak intermolecular C—H⋯O hydrogen bonds (Wulan Zeng, 2011).
Chemical Reactions and Properties Chemical reactions involving 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde derivatives include the Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehyde with Meldrum's acid, demonstrating a green and efficient synthesis method (K. Shelke et al., 2009).
Physical Properties Analysis The study of physical properties of compounds like 2,2-Dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones revealed exclusive products of hydrogenation of the exocyclic double bond, with the three-dimensional structure investigated by x-ray diffraction analysis (G. Krapivin et al., 1989).
Chemical Properties Analysis Chemical properties, such as reactivity and stability, are exemplified in the synthesis and crystal structure analysis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, illustrating the compound's crystalline structure and its stabilization through weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).
科学的研究の応用
Chemodosimeter : It serves as a selective chromogenic and fluorogenic chemodosimeter for detecting cyanide and sulfide in aqueous medium (Ferreira et al., 2019).
Crystal Structure Research : The compound's stable crystal structure and slightly distorted 1,3-dioxane ring conformation make it useful in chemical research (Zeng, 2011).
Organocatalysis : It is used in organocatalytic asymmetric Michael addition, producing polyfunctional nitro ketones with varying diastereoselectivity and enantiomeric excesses (Enders & Chow, 2006).
Synthesis of Alternatives : The synthesized version, 2,2-Dimethyl-5-hydroxymethyl-1,3-dioxane, has a high overall yield and efficiency for research applications, including as a stable alternative to glyceraldehyde acetonide (Pei, 2001; Ley & Michel, 2003).
Synthesis of Natural Products : Its derivatives, such as 1,3-dimethylated imidazolium carbaldehydes, are useful in various reactions, including the synthesis of norzooanemonin, a natural product (Berezin & Achilefu, 2007).
Condensation Reactions : It participates in condensation reactions like the Knoevenagel condensation, offering advantages such as simple procedures and mild conditions (Shelke et al., 2009).
Synthesis of Dioxane Derivatives : It is used in the synthesis of various 2,2-dimethyl-1,3-dioxane derivatives, like 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, which is a quick, efficient, and environmentally friendly method (Jin et al., 2006).
Crystallography Studies : Its derivatives exhibit specific conformations and intermolecular bonding properties, useful in structural chemistry (Zeng, 2010, 2011).
Safety And Hazards
特性
IUPAC Name |
2,2-dimethyl-1,3-dioxane-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-4-6(3-8)5-10-7/h3,6H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYTHSHCFHVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



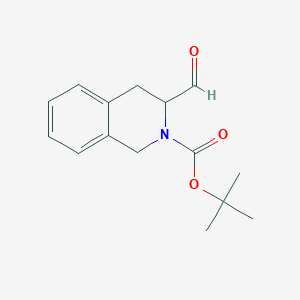
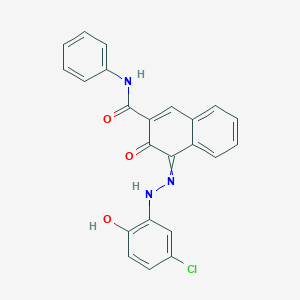
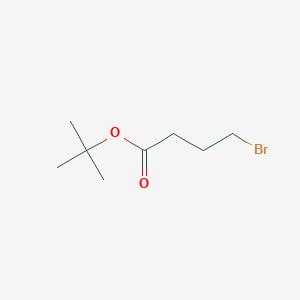
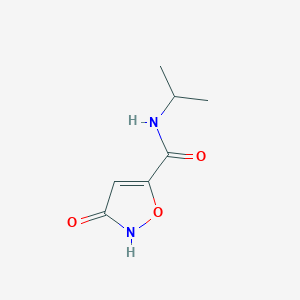
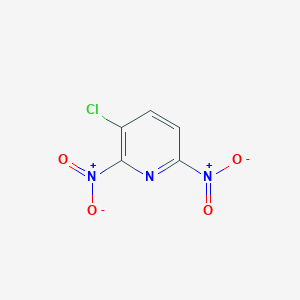
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
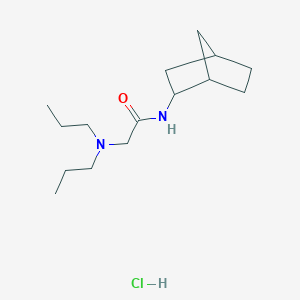
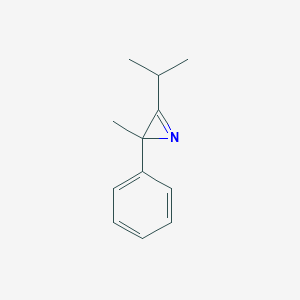
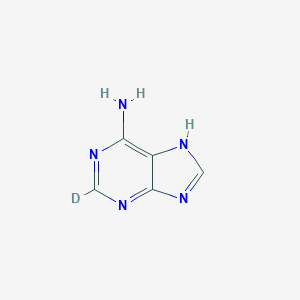
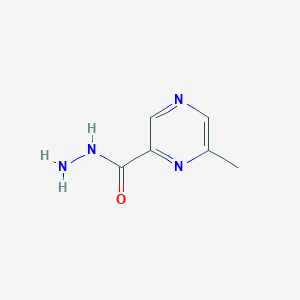
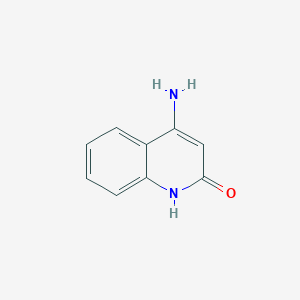
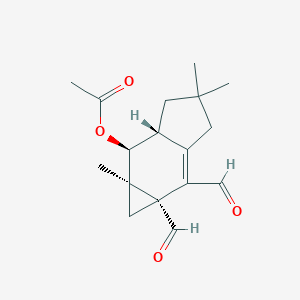
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
